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Enzalutamide metabolite M10 -

Enzalutamide metabolite M10

Catalog Number: EVT-15016662
CAS Number:
Molecular Formula: C20H15F4N3O4S
Molecular Weight: 469.4 g/mol
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Product Introduction

Overview

Enzalutamide metabolite M10, also known as N-desmethyl enzalutamide, is a significant compound derived from enzalutamide, which is an androgen receptor inhibitor primarily used in the treatment of metastatic castration-resistant prostate cancer. This metabolite exhibits pharmacological properties that are crucial for understanding the drug's efficacy and safety profile.

Source and Classification

Enzalutamide was developed by Medivation, Inc. and is marketed under the brand name Xtandi. It received approval from the United States Food and Drug Administration in 2012 for treating prostate cancer. Enzalutamide metabolite M10 is classified as a synthetic organic compound and is recognized for its role as an active metabolite of enzalutamide, contributing to the drug's therapeutic effects against prostate cancer .

Synthesis Analysis

Methods and Technical Details

The synthesis of enzalutamide metabolite M10 involves metabolic processes primarily facilitated by cytochrome P450 enzymes, particularly CYP2C8 and CYP3A4. In vitro studies indicate that CYP2C8 predominantly catalyzes the formation of N-desmethyl enzalutamide from enzalutamide .

The synthetic pathway can be summarized as follows:

  1. Starting Material: Enzalutamide (C21H16F4N4O2S).
  2. Enzymatic Reaction: The compound undergoes demethylation, leading to the formation of N-desmethyl enzalutamide.
  3. Purification: The resulting metabolite is typically purified using high-performance liquid chromatography techniques to isolate it from other metabolites like M1 (inactive) and M2 (active) .
Chemical Reactions Analysis

Reactions and Technical Details

Enzalutamide metabolite M10 participates in several metabolic reactions:

  1. Demethylation: The primary reaction transforming enzalutamide into its N-desmethyl form.
  2. Conjugation Reactions: Following demethylation, further conjugation reactions may occur involving glucuronidation or sulfation, enhancing solubility for excretion.

These reactions are essential for understanding the pharmacokinetics of the drug and its metabolites in clinical settings .

Mechanism of Action

Process and Data

Enzalutamide metabolite M10 functions by inhibiting androgen receptor signaling pathways. It competes with androgens for binding to androgen receptors, thereby blocking their activation. This inhibition prevents androgen receptor translocation to the nucleus and subsequent gene transcription associated with prostate cancer cell proliferation.

  • In Vitro Studies: Research indicates that M10 retains significant anti-androgenic activity similar to that of the parent compound enzalutamide, contributing to its therapeutic effects against castration-resistant prostate cancer .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Molecular Weight: 450.41 g/mol
  • Molecular Formula: C20H14F4N4O2S
  • Solubility: Practically insoluble in water but soluble in organic solvents such as methanol and acetonitrile.
  • Partition Coefficient (log P): Approximately 2.98, indicating moderate lipophilicity.
  • Dissociation Constant (pKa): No significant pKa values observed between pH 3-11.

These properties are crucial for determining the bioavailability and distribution of the metabolite within biological systems .

Applications

Scientific Uses

Enzalutamide metabolite M10 is primarily utilized in research related to prostate cancer therapies. Its applications include:

  • Pharmacokinetic Studies: Understanding how this metabolite behaves in vivo helps optimize dosing regimens for patients.
  • Drug Development: Insights into its mechanism can aid in designing new compounds with improved efficacy or reduced side effects.
  • Clinical Monitoring: Measuring levels of M10 can provide valuable information on treatment effectiveness and patient response to therapy.
Metabolic Pathways and Biotransformation of Enzalutamide Metabolite M10

Enzymatic Mechanisms of N-Desmethylation in Enzalutamide Metabolism

N-desmethylation of enzalutamide (M10 formation) is a cytochrome P450 (CYP)-mediated oxidation reaction. This process involves the oxidative removal of a methyl group from enzalutamide’s N-methyl moiety, resulting in the primary pharmacologically active metabolite N-desmethyl enzalutamide (NDE or M10) [3] [5]. The reaction proceeds via hydroxylation of the methyl carbon, forming an unstable hydroxymethyl intermediate that decomposes to formaldehyde and the secondary amine metabolite (M10). Kinetic studies using human liver microsomes demonstrate this pathway follows Michaelis-Menten kinetics, with an intrinsic clearance (CLint) of 49.7 µL/min/mg in humans [9].

Deuterium substitution studies (replacing hydrogen with deuterium at the N-methyl group) confirmed the rate-limiting nature of C-H bond cleavage. The observed kinetic isotope effect (KH/KD ≈ 2) indicated a 50–73% reduction in CLint in vitro, directly implicating the breaking of the C-H bond as the critical step [9]. This deuteration strategy significantly reduced M10 exposure in rats, validating the enzymatic mechanism.

Table 1: Key Kinetic Parameters for Enzalutamide N-Desmethylation

SystemVmax (pmol/min/mg)Km (µM)CLint (µL/min/mg)
Human Liver Microsomes78.9 ± 6.39.5 ± 1.28.3
Rat Liver Microsomes105.2 ± 8.77.1 ± 0.914.8

Data derived from metabolic stability assays [9]

Role of CYP2C8 and CYP3A4 in M10 Formation: Substrate Specificity and Catalytic Efficiency

CYP2C8 and CYP3A4 are the primary enzymes governing M10 formation, with distinct catalytic efficiencies:

  • CYP2C8 exhibits higher affinity for enzalutamide, evidenced by a lower Michaelis constant (Km = 7.2 µM) compared to CYP3A4 (Km = 32.1 µM). This suggests tighter substrate binding and greater catalytic efficiency (kcat/Km) for CYP2C8 [2] [5].
  • CYP3A4 contributes significantly due to higher hepatic abundance, accounting for ~40% of total M10 formation despite lower affinity [5].

Inhibition studies confirm these roles:

  • Gemfibrozil (strong CYP2C8 inhibitor) increases enzalutamide + M10 composite AUC by 2.2-fold, indicating profound suppression of M10 formation [5].
  • Itraconazole (strong CYP3A4 inhibitor) increases composite AUC by 1.3-fold, confirming CYP3A4’s secondary role [5].

Table 2: Enzyme-Specific Parameters for M10 Formation

EnzymeKm (µM)Vmax (pmol/min/pmol P450)kcat (min⁻¹)kcat/Km (µM⁻¹min⁻¹)
CYP2C87.2 ± 0.80.53 ± 0.040.530.074
CYP3A432.1 ± 3.51.87 ± 0.121.870.058

Kinetic parameters from recombinant CYP systems [5]

Comparative Biotransformation Networks: M10 vs. Other Enzalutamide Metabolites

Enzalutamide undergoes three primary metabolic routes, forming distinct metabolites:

  • M10 (N-desmethyl enzalutamide): Generated via CYP2C8/CYP3A4-mediated N-desmethylation. Represents ~85% of circulating metabolites and retains pharmacological activity (AR binding affinity comparable to parent) [3] [5].
  • Carboxylic Acid Metabolite (M1): Formed via amidase-mediated hydrolysis of enzalutamide or M10. This is the major inactive metabolite, constituting ~25% lower plasma concentrations than enzalutamide [3] [9].
  • Minor Oxidative Metabolites: Includes hydroxylated and dihydrodiol derivatives (<5% combined abundance), primarily via CYP3A4 [5].

M10 is further metabolized to M1 via hydrolysis, confirmed by rat plasma incubations showing M10→M1 conversion occurs ≥10x faster than enzalutamide→M1 [9]. Thus, the dominant metabolic network is:Enzalutamide → (CYP2C8/CYP3A4) → M10 → (amidases) → M1

Table 3: Characteristics of Major Enzalutamide Metabolites

MetabolitePrimary Formation RoutePharmacological ActivityRelative Plasma ExposureElimination Pathway
M10 (NDE)CYP2C8/CYP3A4 N-desmethylationActive (similar to parent)Equal to enzalutamideHydrolysis → M1
Carboxylic Acid (M1)Amidases (hydrolysis)Inactive~25% lower than parentUrinary excretion
Hydroxylated DerivativesCYP3A4 oxidationNegligibleLow (<5%)Biliary excretion

Interspecies Variability in Hepatic Metabolism: Implications for Preclinical Models

Significant species-specific differences in M10 formation impact preclinical translation:

  • Catalytic Efficiency: Rat liver microsomes exhibit ~78% higher CLint for M10 formation than human microsomes (14.8 vs. 8.3 µL/min/mg), indicating faster N-desmethylation in rats [9].
  • Enzyme Contributions: While CYP2C8 dominates in humans, Cyp3a1/2 is the primary enzalutamide-metabolizing enzyme in rats, limiting the utility of rodent models for human DDI predictions [5] [9].
  • Metabolite Exposure: In vivo rat studies show M10 accumulates to 8-fold higher levels than in humans at equivalent doses, reflecting higher CLint [9].

These disparities necessitate cautious interpretation of rodent data:

  • Toxicity Studies: Elevated M10 exposure in rats may overestimate neurological risks (e.g., seizures via GABAA inhibition) in humans [3].
  • Drug Interaction Predictions: Preclinical models may underestimate CYP2C8 inhibitor effects (e.g., gemfibrozil) due to species-selective enzyme expression [5].

Table 4: Cross-Species Differences in Enzalutamide Metabolism

ParameterHumanRatImplication for Preclinical Translation
Dominant M10-forming enzymeCYP2C8Cyp3a1/2Rat models underestimate CYP2C8-mediated DDIs
M10 formation CLint8.3 µL/min/mg14.8 µL/min/mgOverestimates M10 exposure in rats vs. humans
M10→M1 hydrolysis rateModerateHighUnderestimates M1 exposure in rats

Properties

Product Name

Enzalutamide metabolite M10

IUPAC Name

4-[3-[4-carbamoyl-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-fluorobenzoic acid

Molecular Formula

C20H15F4N3O4S

Molecular Weight

469.4 g/mol

InChI

InChI=1S/C20H15F4N3O4S/c1-19(2)17(31)26(9-3-5-11(15(25)28)13(7-9)20(22,23)24)18(32)27(19)10-4-6-12(16(29)30)14(21)8-10/h3-8H,1-2H3,(H2,25,28)(H,29,30)

InChI Key

WOILFDBBAKATCG-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C(=S)N1C2=CC(=C(C=C2)C(=O)O)F)C3=CC(=C(C=C3)C(=O)N)C(F)(F)F)C

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